molecular formula C9H13O3P B11952240 2-Isopropylphenylphosphonic acid

2-Isopropylphenylphosphonic acid

Cat. No.: B11952240
M. Wt: 200.17 g/mol
InChI Key: OLNXBQUOWIYBEV-UHFFFAOYSA-N
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Description

2-Isopropylphenylphosphonic acid: is an organophosphorus compound with the molecular formula C9H13O3P . It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an isopropyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).

Major Products:

Scientific Research Applications

2-Isopropylphenylphosphonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.

    Medicine: Phosphonic acids have applications in bone targeting and medical imaging.

    Industry: They are used in the functionalization of surfaces and the design of hybrid materials

Mechanism of Action

The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .

Comparison with Similar Compounds

  • 2-Methoxyphenylphosphonic acid
  • 2-(4-Isopropylphenyl)acetic acid
  • 1-Amino-1-phosphono-octyl-phosphonic acid

Comparison: 2-Isopropylphenylphosphonic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. Compared to 2-Methoxyphenylphosphonic acid, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules. The presence of the phosphonic acid group in all these compounds allows for similar applications in coordination chemistry and bioactivity .

Properties

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

(2-propan-2-ylphenyl)phosphonic acid

InChI

InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)

InChI Key

OLNXBQUOWIYBEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1P(=O)(O)O

Origin of Product

United States

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